3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile: is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a propionitrile moiety. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution, resulting in the formation of the desired nitrile compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the nitrile group to an amine.
Substitution: The aromatic ring of the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: 3-(3,5-Bis-trifluoromethyl-phenyl)propionic acid.
Reduction: 3-(3,5-Bis-trifluoromethyl-phenyl)propylamine.
Substitution: 3-(3,5-Bis-trifluoromethyl-4-nitrophenyl)-propionitrile.
Scientific Research Applications
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding in biochemical research.
Medicine: Due to its fluorinated nature, the compound is explored for its potential use in drug design and development, particularly in enhancing the metabolic stability and bioavailability of therapeutic agents.
Industry: In the industrial sector, 3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile is utilized in the synthesis of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. This property allows the compound to interact with intracellular targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)benzyl bromide
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole
Comparison: Compared to similar compounds, 3-(3,5-Bis-trifluoromethyl-phenyl)-propionitrile is unique due to the presence of the propionitrile group, which imparts distinct reactivity and physicochemical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced chemical stability.
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6N/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h4-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBLPLBXXGQMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.